Canosimibe
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Overview
Description
Canosimibe is a small molecule drug that functions as a cholesterol absorption inhibitor. It was initially developed by Sanofi for the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood . The compound targets Niemann-Pick C1-like protein 1 (NPC1L1), which plays a crucial role in the absorption of cholesterol in the intestines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Canosimibe involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a diphenyl azetidinone core, followed by various functional group modifications to achieve the final structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Canosimibe undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Canosimibe exerts its effects by inhibiting the NPC1L1 protein, which is responsible for the uptake of cholesterol in the intestines . By blocking this protein, this compound reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism is similar to that of other cholesterol absorption inhibitors but with unique structural features that enhance its efficacy .
Comparison with Similar Compounds
Ezetimibe: Another cholesterol absorption inhibitor that targets NPC1L1 but with a different chemical structure.
Bempedoic Acid: Lowers cholesterol levels through a different mechanism, inhibiting adenosine triphosphate-citrate lyase.
Uniqueness of Canosimibe: this compound is unique due to its specific structural modifications that enhance its binding affinity to NPC1L1, making it potentially more effective in reducing cholesterol absorption compared to similar compounds .
Properties
CAS No. |
768394-99-6 |
---|---|
Molecular Formula |
C44H60FN3O10 |
Molecular Weight |
810.0 g/mol |
IUPAC Name |
N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide |
InChI |
InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1 |
InChI Key |
JGNXLPQJHVVQHB-GXPLPOFXSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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